1-(3-fluorophenyl)-4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a 3-fluorophenyl group at position 1 and a benzimidazole moiety at position 4. The benzimidazole is further modified with a 2-hydroxy-3-(4-isopropylphenoxy)propyl chain, which introduces both hydrophilic (hydroxy group) and lipophilic (4-isopropylphenoxy) characteristics.
Properties
IUPAC Name |
1-(3-fluorophenyl)-4-[1-[2-hydroxy-3-(4-propan-2-ylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30FN3O3/c1-19(2)20-10-12-25(13-11-20)36-18-24(34)17-33-27-9-4-3-8-26(27)31-29(33)21-14-28(35)32(16-21)23-7-5-6-22(30)15-23/h3-13,15,19,21,24,34H,14,16-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEYHMCJLALNKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-fluorophenyl)-4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a novel synthetic molecule with potential therapeutic applications. Its complex structure suggests a multifaceted mechanism of action, particularly in the context of cancer treatment and other biological activities. This article reviews its biological activity based on available literature, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes:
- A pyrrolidinone core.
- A benzo[d]imidazole moiety.
- A fluorophenyl group.
- An isopropylphenoxy substituent.
This unique combination of functional groups is hypothesized to contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| PC-3 (Prostate Cancer) | 12 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 18 | Inhibition of proliferation |
The compound is believed to exert its effects through multiple pathways:
- Inhibition of Kinases : It may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.
- Interaction with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes.
Case Studies
A notable study conducted by Fayad et al. (2019) involved screening a library of compounds on multicellular spheroids, which are more representative of in vivo tumor environments compared to traditional monolayer cultures. The results indicated that this compound significantly reduced spheroid size and viability, suggesting effective penetration and action within a three-dimensional tumor architecture .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:
- Absorption : Rapid absorption was noted in animal models following oral administration.
- Distribution : High tissue distribution was observed, particularly in liver and tumor tissues.
- Metabolism : Metabolized primarily by hepatic enzymes, with several metabolites identified that retain some biological activity.
- Excretion : Primarily excreted via urine.
Comparison with Similar Compounds
Core Modifications
- Target Compound : Pyrrolidin-2-one core with a benzimidazole substituent at position 4.
- : Similar pyrrolidin-2-one and benzimidazole scaffold but lacks the hydroxy group and fluorine; features a 3-phenoxypropyl chain and phenyl group at position 1 .
- : Retains the pyrrolidin-2-one and benzimidazole framework but substitutes the hydroxy-isopropylphenoxypropyl chain with a phenoxyethyl group and uses a 4-fluorophenyl group instead of 3-fluorophenyl .
Substituent Effects
- Hydroxy Group: The target compound’s 2-hydroxypropyl chain may enhance solubility compared to analogs like (phenoxypropyl) or (phenoxyethyl), which lack polar groups.
- Fluorine Position: The 3-fluorophenyl group in the target compound could influence binding specificity compared to 4-fluorophenyl () or non-fluorinated phenyl groups () due to steric and electronic differences .
Molecular Properties and Hypothetical Pharmacokinetics
*logP values estimated using fragment-based methods (e.g., Crippen’s method).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
